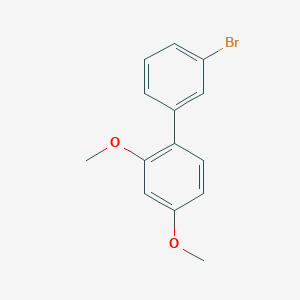
3'-Bromo-2,4-dimethoxy-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Bromo-2,4-dimethoxy-1,1’-biphenyl: is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a bromine atom at the 3’ position and two methoxy groups at the 2 and 4 positions on the biphenyl structure. Biphenyl compounds are known for their versatility in various chemical reactions and their applications in different fields such as organic synthesis, pharmaceuticals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Bromo-2,4-dimethoxy-1,1’-biphenyl typically involves the bromination of 2,4-dimethoxybiphenyl. The reaction is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually performed in an organic solvent like dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the 3’ position.
Industrial Production Methods: Industrial production of 3’-Bromo-2,4-dimethoxy-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is optimized to minimize by-products and ensure efficient conversion of starting materials to the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 3’-Bromo-2,4-dimethoxy-1,1’-biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Oxidation and Reduction Reactions: The methoxy groups can be oxidized to form corresponding quinones, or reduced to form hydroxyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted biphenyl derivatives.
Coupling Products: Biaryl compounds with extended conjugation.
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Hydroxylated biphenyls.
Aplicaciones Científicas De Investigación
3’-Bromo-2,4-dimethoxy-1,1’-biphenyl has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Potential precursor for the development of drug candidates with therapeutic properties.
Materials Science: Utilized in the synthesis of organic light-emitting diodes (OLEDs) and other advanced materials.
Biological Studies: Investigated for its biological activity and potential use in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 3’-Bromo-2,4-dimethoxy-1,1’-biphenyl involves its interaction with various molecular targets and pathways. The bromine atom and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can undergo electrophilic substitution reactions, where the bromine atom is replaced by other functional groups, leading to the formation of new compounds with different biological activities. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall behavior in biological systems.
Comparación Con Compuestos Similares
3,3’-Dibromo-1,1’-biphenyl: Similar structure but with two bromine atoms.
2,4-Dimethoxy-1,1’-biphenyl: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3,3’-Dimethoxy-1,1’-biphenyl: Similar methoxy substitution but different bromine position.
Uniqueness: 3’-Bromo-2,4-dimethoxy-1,1’-biphenyl is unique due to the specific positioning of the bromine and methoxy groups, which imparts distinct reactivity and properties. This unique structure allows it to participate in selective chemical reactions and makes it a valuable intermediate in organic synthesis and materials science.
Propiedades
Número CAS |
1516409-04-3 |
|---|---|
Fórmula molecular |
C14H13BrO2 |
Peso molecular |
293.15 g/mol |
Nombre IUPAC |
1-(3-bromophenyl)-2,4-dimethoxybenzene |
InChI |
InChI=1S/C14H13BrO2/c1-16-12-6-7-13(14(9-12)17-2)10-4-3-5-11(15)8-10/h3-9H,1-2H3 |
Clave InChI |
GTJFGMCTJSIGBK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C2=CC(=CC=C2)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



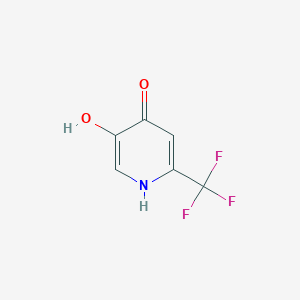
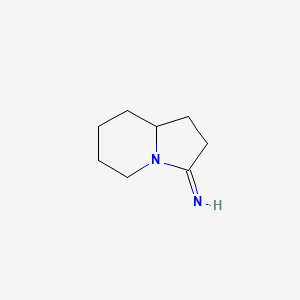
![4-[7-[(1,1-Dimethylethyl)dimethylsilyl]oxy 8-(3-Methyl-2-buten-1-yl)cannflavin B](/img/structure/B15295441.png)
![4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate](/img/structure/B15295446.png)
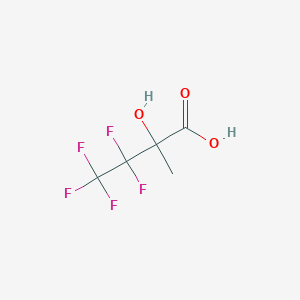
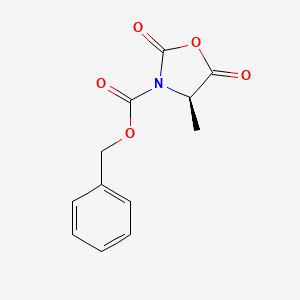
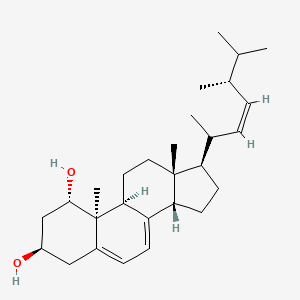
![N-[4-(2-Hydroxyethyl)phenyl]imidodicarbonimidic Diamide](/img/structure/B15295468.png)
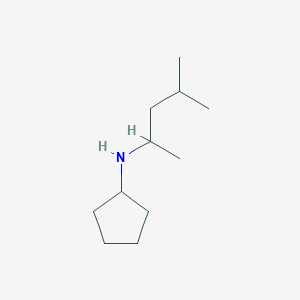
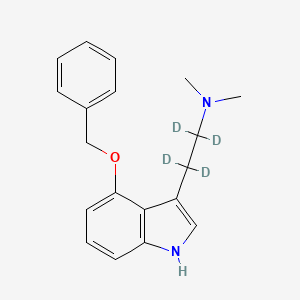
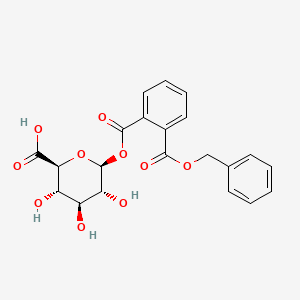
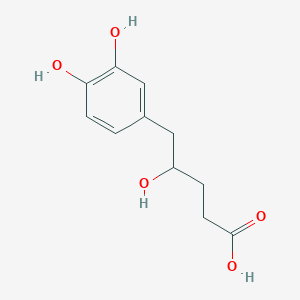
![1-[2-(3-Methoxyphenyl)ethenyl]naphthalene](/img/structure/B15295499.png)
